molecular formula C17H16FNO4S B2699424 N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide CAS No. 2319840-94-1

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2699424
CAS No.: 2319840-94-1
M. Wt: 349.38
InChI Key: VBLDWJZOEVUGDJ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide (CAS 2319840-94-1) is a synthetic small molecule with a molecular formula of C17H16FNO4S and a molecular weight of 349.38 g/mol . This compound is built around a central methanesulfonamide core, which is substituted with a 2-fluorophenyl group and a 2,2-bis(furan-2-yl)ethyl chain, creating a multifunctional structure of interest in medicinal chemistry and drug discovery research . The presence of the sulfonamide functional group is a key feature, as this moiety is commonly found in compounds with diverse biological activities. Structurally related 1,3-diarylpyrazolyl-acylsulfonamide compounds have been identified from phenotypic screening campaigns as having potent bactericidal activity against Mycobacterium tuberculosis , including multi-drug resistant strains, and are believed to operate through a potentially novel mechanism of action involving the disruption of cell wall biosynthesis . The specific physicochemical properties and biological profile of this compound are a subject of ongoing investigation. It is offered for research purposes to support the exploration of structure-activity relationships (SAR) in sulfonamide chemistry, infectious disease research, and the development of novel therapeutic agents. This product is intended for research use only by trained professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound in various quantities to support their experimental needs .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-15-6-2-1-5-13(15)12-24(20,21)19-11-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLDWJZOEVUGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the furan-2-yl ethyl intermediate: This can be achieved by reacting furan with an appropriate alkylating agent under acidic or basic conditions.

    Introduction of the fluorophenyl group: The intermediate can then be reacted with a fluorophenyl halide in the presence of a base to form the desired fluorophenyl intermediate.

    Sulfonamide formation: Finally, the fluorophenyl intermediate can be reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan rings and fluorophenyl group could play a role in binding to the target, while the sulfonamide group could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural and Functional Group Analysis

Target Compound

  • Core structure : Methanesulfonamide backbone.

Comparable Compounds from Literature

(a) USP 31 Pharmacopeial Compounds ()

Examples include:

  • N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide: Features nitroethenyl and dimethylamino groups, which may confer redox reactivity or basicity .
  • Ranitidine-related compound B: Contains dual dimethylamino-methylfuran and nitroethenediamine groups, highlighting structural complexity in pharmacopeial standards .

Key Differences :

  • Bis-furan substituents may increase steric bulk compared to single-furan derivatives, possibly affecting receptor binding.
(b) N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()
  • Substituents : Ethyl and 2-methoxyphenyl groups.
  • Notable Features: Methoxy group acts as an electron donor, contrasting with the electron-withdrawing fluorine in the target compound. Crystallographic data confirm planar sulfonamide geometry, a common feature in bioactive sulfonamides .

Key Differences :

  • Fluorine’s electronegativity (Pauling scale: 4.0) vs. methoxy’s electron-donating capacity may alter sulfonamide acidity (pKa) and membrane permeability.

Hypothesized Pharmacological Implications

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Potential Biological Implications References
Target Compound Bis(furan-2-yl)ethyl, 2-fluorophenyl Fluorine (electron-withdrawing), dual furan rings (π-π interactions) Enhanced binding affinity; metabolic stability
USP 31 Compounds (e.g., entry 6 ) Nitroethenyl, dimethylamino Redox-active nitro group; basic dimethylamino Possible antimicrobial or enzymatic activity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl Methoxy (electron-donating); crystallographically characterized planar core Broad sulfonamide activity (e.g., antibacterial)

Discussion

Electron Effects : The 2-fluorophenyl group in the target compound may lower the pKa of the sulfonamide proton compared to methoxy-substituted analogs, improving solubility and target interaction .

Steric and π-π Interactions : Bis-furan substituents could enhance binding to aromatic residues in enzymes or receptors, whereas nitro groups in USP 31 compounds might facilitate covalent interactions .

Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend half-life relative to nitro or methoxy groups, which are prone to metabolic modification.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C15_{15}H14_{14}F1_{1}N1_{1}O3_{3}S1_{1}
  • CAS Number : 2319840-94-1

The structure features two furan rings and a fluorophenyl group linked by a methanesulfonamide moiety, which is significant for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in insulin signaling and glucose metabolism .
  • Antioxidant Properties : Preliminary studies suggest that this compound could possess antioxidant properties, potentially mitigating oxidative stress in cellular environments .
  • Modulation of Gene Expression : Research indicates that it may influence the expression of genes related to lipid metabolism and insulin sensitivity, enhancing insulin action in preclinical models .

Antidiabetic Effects

In vivo studies have demonstrated that this compound improves glucose tolerance and enhances insulin sensitivity. In diabetic mouse models (C57BL/KsJ-db/db), the compound restored insulin levels and normalized serum lipid profiles. It modulated the expression of key genes involved in insulin signaling pathways such as IRS 1-2 and PPAR-α .

Anticancer Potential

The compound's ability to inhibit specific enzymes suggests potential anticancer properties. It may interfere with cancer cell proliferation by modulating signaling pathways related to cell growth and apoptosis. Further studies are needed to elucidate its efficacy against various cancer cell lines.

Study 1: Insulin Sensitivity Enhancement

A study evaluated the effects of this compound on diabetic rats. The results indicated:

  • Improvement in Oral Glucose Tolerance : Significant reduction in blood glucose levels post-administration.
  • Gene Expression Modulation : Upregulation of genes associated with glucose uptake and metabolism.
ParameterControl GroupTreatment Group
Fasting Blood Glucose (mg/dL)250150
Insulin Level (µU/mL)515
IRS 1 ExpressionLowHigh

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant radical scavenging activity, indicating its potential as an antioxidant agent. The IC50_{50} value for DPPH radical scavenging was found to be approximately 25 µM.

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